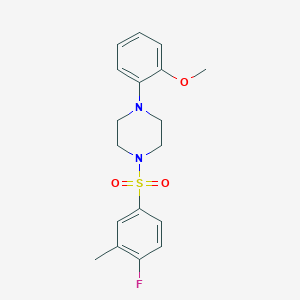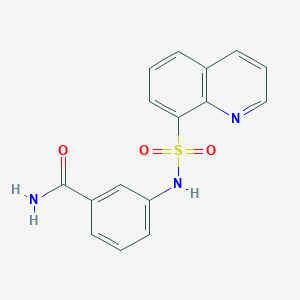![molecular formula C19H15NO4S2 B280932 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide is a selective agonist of mGluR7, a type of metabotropic glutamate receptor found in the central nervous system. Activation of mGluR7 has been shown to have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and inhibition of neuronal excitability. It is thought that the anxiolytic and antidepressant effects of this compound are due to its ability to reduce glutamate release in certain brain regions, while its anti-addictive effects may be due to its ability to reduce dopamine release in the mesolimbic reward pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and light/dark box tests, and to reduce depression-like behavior in the forced swim and tail suspension tests. Additionally, it has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, reducing cell death and improving motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide has several advantages for lab experiments. It is a selective agonist of mGluR7, which allows for more precise manipulation of this receptor compared to non-selective agonists. Additionally, it has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using this compound in lab experiments. Its effects may vary depending on the animal species and strain used, and its mechanism of action may be complex and not fully understood.
Direcciones Futuras
There are several future directions for research on N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide. One area of interest is its potential therapeutic applications in the treatment of anxiety, depression, and addiction in humans. Clinical trials will be necessary to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is also interest in developing new compounds that are more potent or selective agonists of mGluR7, which may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide involves several steps. First, 2-methylnaphtho[1,2-b]furan-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-acetylthiophene-2-sulfonamide to produce this compound. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Fórmula molecular |
C19H15NO4S2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H15NO4S2/c1-11(21)18-12(2)24-19-14-7-4-3-6-13(14)16(10-15(18)19)20-26(22,23)17-8-5-9-25-17/h3-10,20H,1-2H3 |
Clave InChI |
LAEUBKALTCQPAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)


![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)



![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)

